3-Bromo-4-fluorothioanisole
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Overview
Description
3-Bromo-4-fluorothioanisole: is an organic compound that belongs to the thioanisole group. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a methylthio group. This compound is used in various scientific experiments and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the following steps:
Bromination: Thioanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated thioanisole is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate reaction conditions to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorothioanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thioanisole derivatives.
Scientific Research Applications
3-Bromo-4-fluorothioanisole is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorothioanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-3-fluorothioanisole
- 4-Bromoanisole
- 3-Bromoanisole
- 4-Bromotoluene
- 4-Bromobenzotrifluoride
Comparison: 3-Bromo-4-fluorothioanisole is unique due to the simultaneous presence of both bromine and fluorine atoms on the benzene ring, along with a methylthio group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOWZACYBFYWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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